Hexadecane, 5-butyl-

Catalog No.
S14333919
CAS No.
6912-07-8
M.F
C20H42
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecane, 5-butyl-

CAS Number

6912-07-8

Product Name

Hexadecane, 5-butyl-

IUPAC Name

5-butylhexadecane

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3

InChI Key

WCYRXBXHFUHSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCC)CCCC

5-Butylhexadecane (C20H42) is a highly branched aliphatic hydrocarbon characterized by its exceptional thermal stability and fluid nature at ambient temperatures. As a structural isomer of eicosane, it exhibits a high normal boiling point of approximately 326.7 °C (599.88 K) and an enthalpy of vaporization of 59.73 kJ/mol [1]. In procurement contexts, this compound is primarily sourced as a precise GC-MS reference standard for detailed hydrocarbon analysis (DHA) in petroleomics and as a specialized, low-volatility non-polar solvent for high-temperature reactions where the crystallization behavior of linear alkanes is prohibitive.

Substituting 5-butylhexadecane with its linear isomer, n-eicosane, fundamentally alters processability and handling in both laboratory and industrial workflows. n-Eicosane is a solid at room temperature with a melting point of approximately 36.8 °C, requiring continuous thermal jacketing to maintain a liquid state in solvent or lubricant applications [1]. In contrast, the steric hindrance introduced by the butyl branch at the 5-position of hexadecane disrupts crystal lattice formation, ensuring 5-butylhexadecane remains a flowable liquid at ambient conditions [2]. Furthermore, in analytical chemistry, substituting this specific compound with generic mixed C20 isomers or linear eicosane invalidates Kovats retention index calibrations required for ASTM-compliant detailed hydrocarbon analysis, leading to critical misidentifications in complex petroleomic matrices [3].

Ambient Fluidity vs. Linear Alkane Solidification

The branching in 5-butylhexadecane drastically alters its thermal phase profile compared to its linear counterpart. While n-eicosane solidifies at 36.8 °C, requiring thermal jacketing for liquid handling, 5-butylhexadecane remains a stable liquid at 25 °C [1]. This structural disruption of the alkane crystal lattice eliminates the need for pre-heating in formulation and solvent workflows.

Evidence DimensionPhysical state and melting behavior at standard conditions
Target Compound DataLiquid at 25 °C
Comparator Or Baselinen-Eicosane (Solid at 25 °C, MP = 36.8 °C)
Quantified DifferenceComplete phase state shift at ambient temperature
ConditionsStandard ambient temperature and pressure (SATP)

Eliminates the energy and equipment overhead of thermal jacketing required when handling linear C20 alkanes in solvent or lubricant applications.

Low Volatility for High-Temperature Synthesis

5-Butylhexadecane demonstrates a high normal boiling point of 326.7 °C (599.88 K) and an enthalpy of vaporization of 59.73 kJ/mol [1]. Compared to lower molecular weight branched solvents commonly used in laboratories, such as isododecane (BP ~176 °C), 5-butylhexadecane provides a significantly expanded thermal window for high-temperature, non-polar organic synthesis without requiring pressurized reaction vessels.

Evidence DimensionNormal Boiling Point
Target Compound Data326.7 °C (599.88 K)
Comparator Or BaselineIsododecane (approx. 176 °C)
Quantified Difference>150 °C higher boiling point
Conditions1 atm (760 mmHg)

Allows chemists to conduct non-polar reflux reactions at extreme temperatures (>300 °C) under standard atmospheric pressure, accelerating reaction kinetics.

Chromatographic Specificity for DHA

In high-resolution GC/QToF-MS analysis of aviation and reference fuels, 5-butylhexadecane elutes with a distinct retention profile that separates it from linear alkanes and other branched isomers [1]. Its specific Kovats retention index prevents co-elution overlaps that occur when using crude C20 isomer mixtures, ensuring precise calibration for complex fuel speciation.

Evidence DimensionChromatographic retention specificity
Target Compound DataSingular, baseline-resolved retention index for 5-butylhexadecane
Comparator Or BaselineUnpurified C20 isomer mixtures (broad, overlapping elution bands)
Quantified DifferenceBaseline resolution vs. co-elution
ConditionsHigh-resolution GC/QToF-MS with non-polar capillary columns

Essential for laboratories performing ASTM-compliant hydrocarbon analysis where precise isomer identification dictates fuel quality certification.

High-Temperature Non-Polar Reaction Solvent

Leveraging its >320 °C boiling point and ambient fluidity, 5-butylhexadecane is the optimal solvent for high-temperature organometallic synthesis and nanoparticle capping reactions where linear alkanes like n-eicosane would solidify upon cooling, complicating product isolation and reactor cleaning [1].

GC-MS Reference Standard for Petroleomics

Procured as a precise calibration marker in Detailed Hydrocarbon Analysis (DHA) of aviation fuels and complex petroleum distillates. Its specific retention index prevents the analytical errors and co-elution issues common with mixed-isomer standards, enabling accurate speciation of branched alkanes in high-resolution GC/QToF-MS workflows [2].

Specialty Lubricant & Phase-Change Material

Integrated into advanced lubricant bases where the low-temperature flow properties of a branched C20 alkane are required. The steric hindrance of the 5-butyl group prevents the crystallization and viscosity spikes associated with linear eicosane, ensuring consistent fluid dynamics across a broad temperature range [1].

XLogP3

10.8

Exact Mass

282.328651340 g/mol

Monoisotopic Mass

282.328651340 g/mol

Heavy Atom Count

20

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